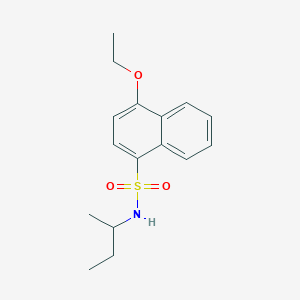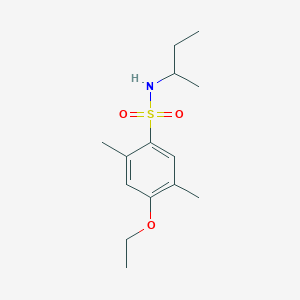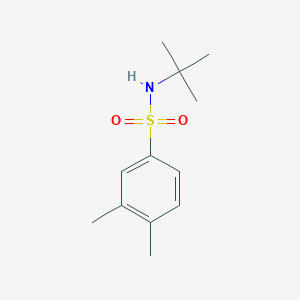
2,5-diethoxy-4-methyl-N-propylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-diethoxy-4-methyl-N-propylbenzenesulfonamide is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound is also known as DESPM, and it belongs to the family of sulfonamide compounds. The chemical structure of DESPM consists of a benzene ring with two ethoxy groups, one methyl group, and one propyl group attached to the ring.
作用机制
The mechanism of action of DESPM is not fully understood, but it is believed to involve the modulation of ion channels in the brain. Specifically, DESPM has been shown to interact with the NMDA receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects:
DESPM has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that DESPM can inhibit the growth of cancer cells, reduce inflammation, and modulate ion channels in the brain. In vivo studies have shown that DESPM can act as a central nervous system stimulant, improving cognitive function and memory.
实验室实验的优点和局限性
One advantage of using DESPM in lab experiments is that it is a relatively simple compound to synthesize. Additionally, DESPM has been shown to have a number of potential applications in various fields, making it a versatile tool for researchers. However, one limitation of using DESPM is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
未来方向
There are a number of future directions for research on DESPM. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, DESPM could be further studied for its potential as an anti-inflammatory agent and its ability to modulate ion channels in the brain. Further research could also shed light on the mechanism of action of DESPM, which could lead to the development of more targeted therapies.
合成方法
The synthesis of DESPM can be achieved through a multi-step process that involves the reaction of 2,5-dimethoxytoluene with propylamine, followed by the addition of sulfur dioxide and sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain DESPM.
科学研究应用
DESPM has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, DESPM has been investigated for its ability to inhibit the growth of cancer cells and to act as an anti-inflammatory agent. In biochemistry, DESPM has been used as a tool to study the function of ion channels in the brain. In pharmacology, DESPM has been studied for its potential to act as a central nervous system stimulant.
属性
分子式 |
C14H23NO4S |
|---|---|
分子量 |
301.4 g/mol |
IUPAC 名称 |
2,5-diethoxy-4-methyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO4S/c1-5-8-15-20(16,17)14-10-12(18-6-2)11(4)9-13(14)19-7-3/h9-10,15H,5-8H2,1-4H3 |
InChI 键 |
UXTSJLOYUNPZRH-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)OCC)C)OCC |
规范 SMILES |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)OCC)C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















